4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione
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Overview
Description
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is a complex organic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a benzodioxole moiety, a pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core, and dimethoxy substituents, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Construction of the Pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine Core: This step involves the condensation of appropriate precursors, such as pyrazole and thiazole derivatives, under controlled temperature and solvent conditions.
Introduction of Dimethoxy Substituents: The dimethoxy groups are typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Final Assembly: The final step involves coupling the benzodioxole moiety with the pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Materials Science: Its chemical properties can be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
Uniqueness
4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione stands out due to its complex fused ring system, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H18N4O6S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
8-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C19H18N4O6S/c1-7(2)23-17-11(18(24)22-23)10(15-16(20-17)21-19(25)30-15)8-5-9-13(29-6-28-9)14(27-4)12(8)26-3/h5,7H,6H2,1-4H3,(H,22,24)(H,20,21,25) |
InChI Key |
VYRWZIHVJMRFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC5=C(C(=C4OC)OC)OCO5)SC(=O)N3 |
Origin of Product |
United States |
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